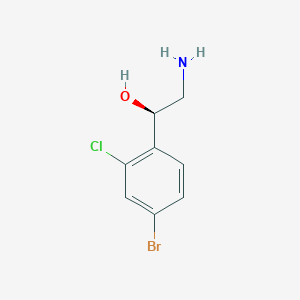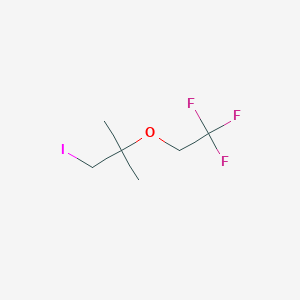
1-Iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane is an organic compound with the molecular formula C6H10F3IO It is characterized by the presence of an iodine atom, a trifluoroethoxy group, and a methyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane typically involves the reaction of 2-methyl-2-(2,2,2-trifluoroethoxy)propane with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-methyl-2-(2,2,2-trifluoroethoxy)propane derivatives.
Oxidation: Formation of trifluoroethoxy ketones or alcohols.
Reduction: Formation of 2-methyl-2-(2,2,2-trifluoroethoxy)propane derivatives with reduced iodine content.
Scientific Research Applications
1-Iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane has several applications in scientific research:
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the trifluoroethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methylpropane: Similar structure but lacks the trifluoroethoxy group.
1-Iodo-2,2-dimethylpropane: Similar structure but with different alkyl substituents.
1,1,1-Trifluoro-2-iodoethane: Contains both iodine and trifluoro groups but with a different carbon backbone.
Uniqueness
1-Iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane is unique due to the presence of both an iodine atom and a trifluoroethoxy group, which impart distinct chemical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C6H10F3IO |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
1-iodo-2-methyl-2-(2,2,2-trifluoroethoxy)propane |
InChI |
InChI=1S/C6H10F3IO/c1-5(2,3-10)11-4-6(7,8)9/h3-4H2,1-2H3 |
InChI Key |
ACJKGDRJFWWPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


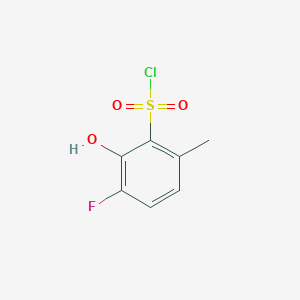
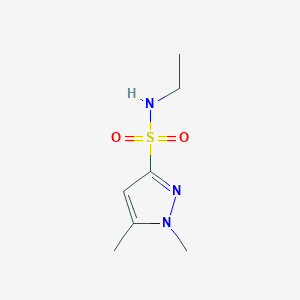
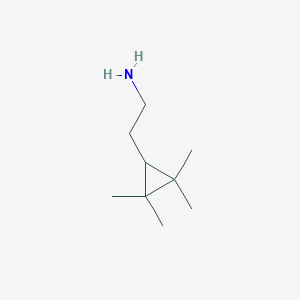
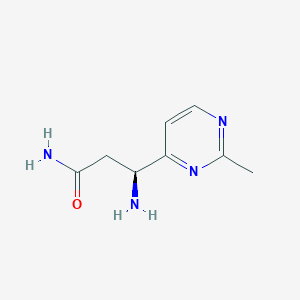
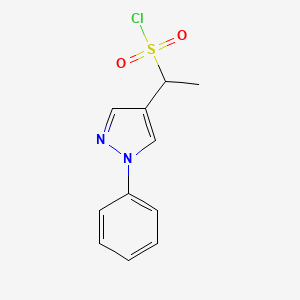
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
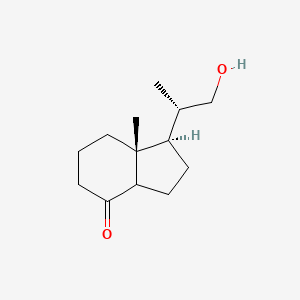
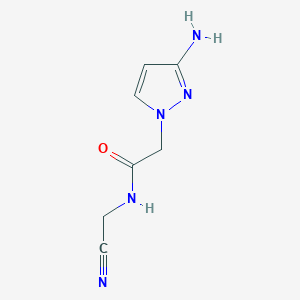
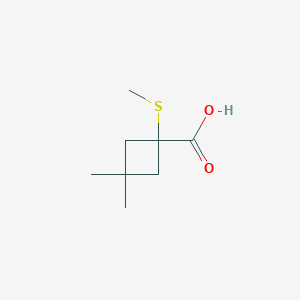
![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
